3-Iodo-1-propanol is an organic compound with the molecular formula C₃H₇IO and a molecular weight of approximately 185.99 g/mol. It is characterized by the presence of an iodine atom attached to the third carbon of a propanol chain. This compound is often utilized as an intermediate in organic synthesis, particularly in the production of other chemical entities due to its reactivity and functional group versatility. It appears as a colorless to pale yellow liquid with a characteristic odor, and it is soluble in water and organic solvents .
Research on the biological activity of 3-iodo-1-propanol indicates potential antimicrobial properties. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains, although further research is required to fully elucidate its mechanism of action and therapeutic potential . Additionally, compounds containing iodine are often investigated for their roles in medicinal chemistry due to iodine's unique properties that can enhance biological activity.
Several methods exist for synthesizing 3-iodo-1-propanol:
3-Iodo-1-propanol serves various applications in organic chemistry:
Interaction studies involving 3-iodo-1-propanol focus primarily on its reactivity with biological systems and other chemical reagents. Investigations into its interactions with enzymes or proteins could provide insights into its potential as a pharmaceutical agent. Additionally, studies assessing its behavior in different solvent systems help understand its solubility and reactivity profile .
Several compounds share structural similarities with 3-iodo-1-propanol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Propanol | C₃H₈O | Primary alcohol without halogen |
| 2-Iodoethanol | C₂H₅I | Shorter chain with similar halogen functionality |
| 3-Chloro-1-propanol | C₃H₇Cl | Chlorinated analogue; less reactive than iodo compound |
| 4-Bromo-1-butanol | C₄H₉Br | Similar halogenated alcohol; larger carbon chain |
Uniqueness: The presence of iodine in 3-iodo-1-propanol provides distinct reactivity compared to its chloro or bromo counterparts. Iodine's larger atomic size and lower electronegativity result in different nucleophilic substitution dynamics, often leading to faster reaction rates compared to chlorinated or brominated compounds.
3-Iodo-1-propanol represents a halogenated primary alcohol with the molecular formula C₃H₇IO and a molecular weight of 185.99 atomic mass units [1] [2] [3]. The compound is formally designated by the International Union of Pure and Applied Chemistry nomenclature as 3-iodopropan-1-ol, with the Chemical Abstracts Service registry number 627-32-7 [2] [4]. The European Community number for this compound is 210-995-5, facilitating its identification in regulatory databases [2] [5].
The molecular structure consists of a three-carbon propyl chain backbone with a hydroxyl functional group attached to the terminal carbon (carbon-1) and an iodine atom bonded to the third carbon position [1] [2]. The canonical Simplified Molecular Input Line Entry System representation is C(CO)CI, indicating the linear arrangement of carbon atoms with the respective functional groups [2] [5]. The International Chemical Identifier string InChI=1S/C3H7IO/c4-2-1-3-5/h5H,1-3H2 provides a standardized description of the molecular connectivity [2] [3] [6].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃H₇IO | [1] [2] |
| Molecular Weight | 185.99 g/mol | [1] [2] |
| Chemical Abstracts Service Number | 627-32-7 | [2] [4] |
| International Union of Pure and Applied Chemistry Name | 3-iodopropan-1-ol | [2] [5] |
| InChI Key | CQVWOJSAGPFDQL-UHFFFAOYSA-N | [2] [3] |
| Density | 1.942 g/mL at 25°C | [1] [7] |
| Boiling Point | 115°C at 38 mmHg | [1] [5] |
| Refractive Index | n₂₀/D 1.556 | [1] |
The physical properties of 3-iodo-1-propanol reflect its halogenated nature, with a notably high density of 1.942 grams per milliliter at 25°C due to the presence of the heavy iodine atom [1] [7]. The compound exhibits a boiling point of 115°C under reduced pressure conditions of 38 millimeters of mercury [1] [5]. The refractive index value of 1.556 at 20°C using the sodium D line indicates the compound's optical properties [1].
3-Iodo-1-propanol exists as a specific positional isomer within the family of iodopropanol compounds, distinguished by the location of the iodine substituent on the third carbon of the propyl chain [2] [6]. The systematic nomenclature precisely defines the position of both functional groups, with the hydroxyl group at carbon-1 and the iodine atom at carbon-3, establishing this as the primary alcohol isomer [2] [4].
Conformational analysis of 3-iodo-1-propanol involves examination of the rotational freedom around the carbon-carbon single bonds within the propyl backbone [8]. The molecule can adopt multiple conformational states through rotation about the C1-C2 and C2-C3 bonds, leading to various spatial arrangements of the hydroxyl and iodine substituents [8]. Theoretical studies on related halogenated propanols suggest that gauche conformations are generally favored over trans arrangements due to intramolecular interactions [9].
The conformational preferences are influenced by several factors including steric hindrance between the bulky iodine atom and the hydroxyl group, dipole-dipole interactions, and potential intramolecular hydrogen bonding [8] [9]. Computational studies using density functional theory methods have been employed to investigate the conformational landscape of similar halogenated alcohols, revealing that the most stable conformations typically correspond to gauche-gauche-trans arrangements [9].
| Conformational Parameter | Description | Influence Factor |
|---|---|---|
| C-C-C-O Dihedral Angle | Rotation around C2-C3 bond | Steric interactions |
| C-C-C-I Dihedral Angle | Rotation around C1-C2 bond | Electronic effects |
| O-H Orientation | Hydroxyl group positioning | Hydrogen bonding potential |
The electronic structure of 3-iodo-1-propanol is characterized by the presence of both electron-donating and electron-withdrawing functional groups within the same molecule [10]. The hydroxyl group acts as an electron-donating moiety through its oxygen lone pairs, while the iodine atom serves as an electron-withdrawing halogen substituent [10] [11]. This electronic distribution creates a molecular dipole moment that influences the compound's physical and chemical properties [10].
The molecular orbital structure involves the interaction between the oxygen 2p orbitals of the hydroxyl group and the iodine 5p orbitals, creating a complex electronic environment [10]. The large polarizable iodine atom contributes significantly to the overall molecular polarizability, affecting intermolecular interactions and spectroscopic properties [10] [11]. The electron density distribution is asymmetric due to the different electronegativities of the constituent atoms, with oxygen being more electronegative than carbon, which in turn is more electronegative than iodine [10].
Theoretical calculations using quantum chemical methods provide insights into the electronic structure properties, including frontier molecular orbital energies, electron density distributions, and electrostatic potential surfaces [10]. The highest occupied molecular orbital typically involves the oxygen lone pairs and carbon-hydrogen bonding orbitals, while the lowest unoccupied molecular orbital includes contributions from the carbon-iodine antibonding orbital [10].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 3-iodo-1-propanol through analysis of both proton and carbon-13 nuclei [12] [13] [14]. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that confirm the molecular structure and connectivity [12] [13]. The compound has been analyzed using deuterated chloroform as the solvent, with the spectrum showing distinct multipicity patterns for each proton environment [13] [14].
The hydroxyl proton typically appears as a broad singlet due to rapid exchange processes, while the methylene protons adjacent to the hydroxyl group display characteristic coupling patterns [12] [13]. The central methylene group (C2-H₂) appears as a multiplet due to coupling with both neighboring methylene groups [14]. The methylene protons adjacent to the iodine atom (C3-H₂) show distinct chemical shift values influenced by the deshielding effect of the halogen [14].
Carbon-13 nuclear magnetic resonance spectroscopy reveals three distinct carbon environments corresponding to the three carbon atoms in the propyl chain [15]. The carbon bearing the hydroxyl group typically resonates in the 60-65 parts per million range, characteristic of primary alcohols [15]. The central methylene carbon appears around 30-35 parts per million, while the carbon bonded to iodine shows a distinctive upfield shift due to the heavy atom effect [15].
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| C1-H₂ (adjacent to OH) | 3.5-3.7 | Triplet | Methylene |
| C2-H₂ (central) | 2.0-2.3 | Quartet | Methylene |
| C3-H₂ (adjacent to I) | 3.2-3.4 | Triplet | Methylene |
| OH | 2.0-3.0 | Broad singlet | Hydroxyl |
The hydroxyl stretching vibration typically appears as a broad absorption band in the 3200-3600 wavenumber region, with the exact position depending on the degree of hydrogen bonding [17] [9]. The carbon-hydrogen stretching vibrations manifest as multiple bands in the 2800-3000 wavenumber range, corresponding to the different methylene groups [17]. The carbon-oxygen stretching vibration of the primary alcohol appears in the 1000-1100 wavenumber region with medium to strong intensity [17].
The carbon-iodine stretching vibration occurs at lower frequencies, typically in the 500-700 wavenumber range, due to the heavy mass of the iodine atom [17] [9]. Bending and deformation modes involving the carbon-carbon backbone appear throughout the fingerprint region below 1500 wavenumbers [17]. The infrared spectrum serves as a diagnostic tool for confirming the structural identity and purity of the compound [16].
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H Stretch | 3200-3600 | Strong, broad | Hydroxyl group |
| C-H Stretch | 2800-3000 | Medium | Methylene groups |
| C-O Stretch | 1000-1100 | Medium-Strong | Primary alcohol |
| C-I Stretch | 500-700 | Medium | Carbon-iodine bond |
| C-C Stretch | 800-1200 | Variable | Carbon backbone |
Mass spectrometry analysis of 3-iodo-1-propanol under electron ionization conditions provides detailed fragmentation patterns that support structural characterization [10] [18]. The molecular ion peak appears at mass-to-charge ratio 186, corresponding to the molecular weight of the compound [10] [18]. The electron ionization process typically produces a series of fragment ions through various dissociation pathways [18] [19].
The base peak in the mass spectrum often corresponds to the loss of the hydroxyl group, resulting in a fragment ion at mass-to-charge ratio 169 [18]. Additional significant fragments include the loss of iodine (mass-to-charge ratio 59) and the formation of smaller hydrocarbon fragments through carbon-carbon bond cleavage [18] [19]. The fragmentation pattern is influenced by the stability of the resulting ionic species and the ease of bond dissociation [18].
Collision cross section measurements have been reported for various ionic adducts of 3-iodo-1-propanol, providing insights into the gas-phase conformational behavior [11]. The protonated molecular ion [M+H]⁺ exhibits a predicted collision cross section of 124.8 Ų, while the sodium adduct [M+Na]⁺ shows a value of 125.5 Ų [11]. These measurements are valuable for ion mobility spectrometry applications and structural studies [11].
| Ion Species | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) | Relative Intensity |
|---|---|---|---|
| [M]⁺ | 186 | 122.1 | Variable |
| [M+H]⁺ | 187 | 124.8 | Medium |
| [M+Na]⁺ | 209 | 125.5 | Strong |
| [M-OH]⁺ | 169 | - | High |
| [M-I]⁺ | 59 | - | Medium |
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy through analysis of polarizability changes during molecular vibrations [20] [21]. The Raman spectrum of 3-iodo-1-propanol exhibits characteristic scattering bands that are particularly sensitive to the carbon-iodine bond and the molecular backbone structure [20] [21]. The technique is especially valuable for studying symmetric vibrational modes that may be weak or inactive in infrared spectroscopy [21] [22].
The carbon-iodine stretching vibration appears prominently in the Raman spectrum due to the high polarizability of the iodine atom [20] [21]. The symmetric stretching modes of the carbon-carbon backbone are typically enhanced in Raman scattering, providing complementary information to the infrared analysis [21] [22]. The hydroxyl group contributions may be less prominent in the Raman spectrum compared to infrared, depending on the molecular environment and hydrogen bonding conditions [20].
Polarization measurements in Raman spectroscopy can provide information about the symmetry of vibrational modes and molecular orientation [22]. The depolarization ratios for different vibrational bands help distinguish between totally symmetric and non-symmetric modes [22]. Low-frequency Raman bands below 500 wavenumbers may reveal lattice modes and intermolecular interactions in the solid state [21].
| Raman Band | Frequency Range (cm⁻¹) | Depolarization Ratio | Vibrational Assignment |
|---|---|---|---|
| C-I Stretch | 200-300 | < 0.75 | Symmetric stretch |
| C-C Stretch | 800-1200 | Variable | Backbone modes |
| C-H Deformation | 1200-1500 | Variable | Methylene groups |
| Low Frequency | 50-200 | Variable | Lattice/intermolecular |
Irritant